molecular formula C10H14O2S B12662149 Isobutyl 3-thienylacetate CAS No. 94023-53-7

Isobutyl 3-thienylacetate

Cat. No.: B12662149
CAS No.: 94023-53-7
M. Wt: 198.28 g/mol
InChI Key: DEPSFIADZHYHQA-UHFFFAOYSA-N
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Description

Isobutyl 3-thienylacetate is an organosulfur compound featuring a thiophene ring (a five-membered aromatic heterocycle with sulfur) esterified with an isobutyl group. This compound is primarily utilized in polymer chemistry as a monomer for synthesizing conjugated polymers, particularly polythiophene derivatives. Its structural uniqueness arises from the combination of the electron-rich thiophene moiety and the branched isobutyl ester, which influences polymerization behavior and material properties such as conductivity and optical characteristics. For example, it has been copolymerized with 3-alkylthiophenes and azo chromophores to produce polymers with applications in photovoltaics and sensors .

Properties

CAS No.

94023-53-7

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

2-methylpropyl 2-thiophen-3-ylacetate

InChI

InChI=1S/C10H14O2S/c1-8(2)6-12-10(11)5-9-3-4-13-7-9/h3-4,7-8H,5-6H2,1-2H3

InChI Key

DEPSFIADZHYHQA-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)CC1=CSC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isobutyl 3-thienylacetate typically involves the esterification of 3-thiopheneacetic acid with isobutyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the overall yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Isobutyl 3-thienylacetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Isobutyl 3-thienylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Isobutyl 3-thienylacetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 3-thiopheneacetic acid, which can then interact with various enzymes and receptors in biological systems. The thiophene ring can also participate in electron transfer reactions, influencing cellular processes .

Comparison with Similar Compounds

Structural Analogues in Polymer Chemistry

Isobutyl 3-thienylacetate belongs to a class of thienylacetate esters. Key structural analogues include:

Compound Structural Difference Polymerization Behavior Application
4-((4-(Phenyl)azo)phenoxy)butyl 3-thienylacetate Azo chromophore + butyl linker Enhanced optical responsiveness Light-responsive materials
3-Hexylthiophene-co-4-((4-(phenyl)azo)phenoxy)butyl 3-thienylacetate Hexyl chain + azo group Improved solubility and film formation Organic electronics

Key Findings :

  • Replacing the thiophene ring with a benzene ring (e.g., in poly(1,4-phenylenevinylene)) alters electronic properties, reducing sulfur-mediated conjugation but increasing thermal stability .

Functional Group Comparisons: Isobutyl Esters

This compound shares its ester functionality with other isobutyl esters, though their applications and properties differ significantly:

Compound Key Functional Group Vapor Pressure (mmHg) Water Solubility (g/L) Primary Use
This compound Thiophene + ester Not reported Low (inferred) Conjugated polymers
Isobutyl acetate Acetate + isobutyl 20.0 (25°C) 6.3 Solvent, flavoring agent
Isobutyl oleate Oleic acid + isobutyl 0.01 (25°C) 0.001 Lubricant, plasticizer

Key Findings :

  • The thiophene moiety in this compound introduces π-conjugation, absent in aliphatic esters like isobutyl acetate or oleate, enabling electronic applications.
  • Isobutyl oleate exhibits extremely low water solubility and vapor pressure due to its long hydrocarbon chain, making it suitable for hydrophobic applications .

Bioactivity and Toxicity Comparisons

Compound Bioactive Role Cytotoxicity Notes
Bortezomib derivatives Proteasome inhibitor Isobutyl group critical for cell growth inhibition; removal eliminates activity
Isobutyl chloromethylphosphinate Organophosphate agent High toxicity due to phosphonate group

Key Findings :

  • The isobutyl group is often critical for bioactivity, as seen in bortezomib derivatives, where its removal abolishes cytotoxicity . However, in this compound, the focus is on material science rather than bioactivity.

Physicochemical Property Trends

A comparison of ester volatility and solubility highlights structural influences:

Compound Molecular Weight (g/mol) Boiling Point (°C) LogP (Predicted)
This compound ~198 Not reported ~2.5
Isoamyl acetate 130.18 142 2.3
Methyl isobutyl ketone 100.16 117 1.3

Key Findings :

  • The thiophene ring increases molecular weight and hydrophobicity compared to aliphatic esters like isoamyl acetate.
  • Linear esters (e.g., isoamyl acetate) exhibit higher volatility than branched analogues due to reduced steric effects .

Biological Activity

Isobutyl 3-thienylacetate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a detailed examination of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from 3-thiopheneacetic acid and isobutanol. Its structure can be represented as follows:

  • Molecular Formula : C10_{10}H12_{12}O2_2S
  • CAS Number : 94023-53-7

The compound features a thiophene ring, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The ester group can undergo hydrolysis to release 3-thiopheneacetic acid, which may interact with enzymes and receptors involved in cellular signaling pathways. The thiophene ring can facilitate electron transfer reactions, influencing cellular processes such as metabolism and gene expression.

Antimicrobial and Antifungal Properties

This compound has been investigated for its potential antimicrobial and antifungal activities. Preliminary studies suggest that it exhibits significant inhibitory effects against various pathogenic microorganisms:

  • Antimicrobial Activity : Research indicates that this compound demonstrates activity against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : The compound has shown effectiveness against common fungal pathogens, including Candida species.

Table 1 summarizes the antimicrobial efficacy of this compound against selected microorganisms:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL
Aspergillus niger32 µg/mL

Comparative Studies

To better understand the uniqueness of this compound, comparative studies with similar compounds have been conducted. These studies highlight its distinct biological profile:

  • Isobutyl Acetate : Lacks the thiophene ring, resulting in reduced biological activity.
  • 3-Thiopheneacetic Acid : Contains the thiophene moiety but does not possess the ester functionality, limiting its application.
  • Isobutyl Thiophene : Features both isobutyl and thiophene groups but lacks the ester group, which may affect solubility and bioavailability.

Case Study 1: Antifungal Efficacy

A study conducted by researchers at a prominent university evaluated the antifungal properties of this compound against clinical isolates of Candida spp. The results indicated that the compound significantly inhibited yeast growth in vitro, suggesting potential therapeutic applications in treating fungal infections .

Case Study 2: Mechanistic Insights

In another investigation focused on the mechanism of action, this compound was shown to disrupt fungal cell membrane integrity. This effect was assessed using fluorescence microscopy, revealing compromised membrane integrity in treated cells compared to controls .

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